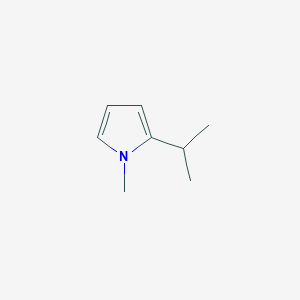

1H-Pyrrole, 1-methyl-2-(1-methylethyl)-

Description

1H-Pyrrole, 1-methyl-2-(1-methylethyl)- is an alkyl-substituted pyrrole derivative characterized by a methyl group at the 1-position and an isopropyl group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability.

Properties

CAS No. |

190065-71-5 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

1-methyl-2-propan-2-ylpyrrole |

InChI |

InChI=1S/C8H13N/c1-7(2)8-5-4-6-9(8)3/h4-7H,1-3H3 |

InChI Key |

LWLOIGPQGSROHK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CN1C |

Canonical SMILES |

CC(C)C1=CC=CN1C |

Synonyms |

1H-Pyrrole,1-methyl-2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- and related pyrrole derivatives:

Key Comparative Insights:

Substituent Effects on Lipophilicity

- The target compound’s isopropyl group confers higher lipophilicity (estimated LogP ~2.5) compared to derivatives with polar groups (e.g., ester in CAS 51856-79-2, LogP ~1.2). However, it is less lipophilic than the isobutyl-substituted analog (CAS 71707-52-3, estimated LogP ~3.0) due to reduced alkyl chain length .

- Aromatic substituents, as in CAS 83182-63-2, lower lipophilicity (LogP 1.94) compared to alkyl groups but introduce π-π interaction capabilities .

Steric and Electronic Effects The isopropyl group in the target compound offers moderate steric hindrance, balancing reactivity and stability. Electron-withdrawing groups (e.g., ester in CAS 51856-79-2) reduce pyrrole’s aromaticity, altering reactivity toward electrophiles .

Synthetic Accessibility

- Alkyl-substituted pyrroles (e.g., target compound) are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, offering straightforward scalability. Derivatives with complex substituents (e.g., phenyl-pyrrole hybrid in CAS 83182-63-2) may require multi-step routes, reducing cost-efficiency .

Functional Group Influence on Applications

- The target compound’s simplicity makes it suitable for catalytic hydrogenation or halogenation. In contrast, ester-containing derivatives (CAS 51856-79-2) are prone to hydrolysis, limiting their use in aqueous environments .

- Oxygenated analogs (e.g., CAS 537697-79-3) may find use in hydrophilic drug formulations .

Research Findings and Trends

- Structural Analysis : While crystallographic data for the target compound are absent, software like SHELXL () is widely used for resolving similar heterocycles, highlighting the importance of structural verification in optimizing synthetic routes .

- Yield Trends : reports yields of 71–95% for pyrrole derivatives with halogen or methoxy substituents, suggesting that electron-donating groups (e.g., methoxy) enhance reaction efficiency compared to electron-withdrawing groups (e.g., chloro) . Extrapolating this, the target compound’s alkyl groups likely favor high-yield syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.